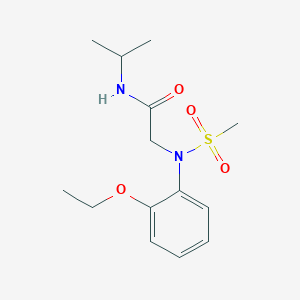
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as EIPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating intracellular pH and cell volume.
作用機序
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the Na+/H+ exchanger, which is responsible for the regulation of intracellular pH and cell volume. By inhibiting this transporter, N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide can modulate intracellular pH and cell volume, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate intracellular pH and cell volume, which can affect cellular function in a variety of ways. It has also been shown to regulate cell migration and proliferation, which may have implications for cancer research.
実験室実験の利点と制限
One advantage of using N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a potent and specific inhibitor of the Na+/H+ exchanger. This makes it a useful tool for studying the role of this transporter in cellular function. However, one limitation of using N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is that it can have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more specific inhibitors of the Na+/H+ exchanger, which may have fewer off-target effects. Another area of research is the investigation of the role of the Na+/H+ exchanger in cancer progression, and the potential use of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide as a cancer therapeutic. Finally, research on the effects of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide on other cellular processes, such as autophagy and apoptosis, may provide new insights into the role of this transporter in cellular function.
合成法
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2-ethoxybenzoyl chloride with isopropylamine to form 2-ethoxy-N-(propan-2-yl)benzamide. This intermediate is then reacted with methanesulfonyl chloride to form N~1~-isopropyl-N~2~-(methylsulfonyl)-2-ethoxybenzamide. The final step involves the reaction of N~1~-isopropyl-N~2~-(methylsulfonyl)-2-ethoxybenzamide with glycine to form N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the Na+/H+ exchanger in a variety of cell types, including cardiac myocytes, renal proximal tubule cells, and cancer cells. This inhibition has been shown to have a variety of effects, including the modulation of intracellular pH, cell volume regulation, and the regulation of cell migration and proliferation.
特性
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-20-13-9-7-6-8-12(13)16(21(4,18)19)10-14(17)15-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMEFHBJQQLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)
![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)
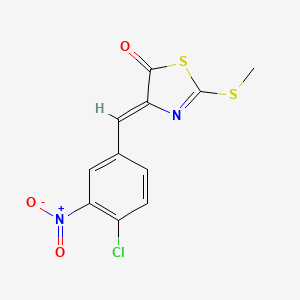
![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
![N-({[3-hydroxy-4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4927156.png)
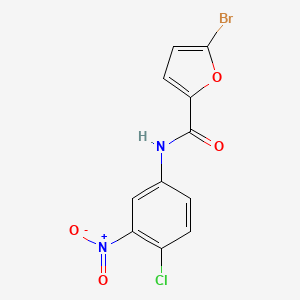
![7-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927164.png)
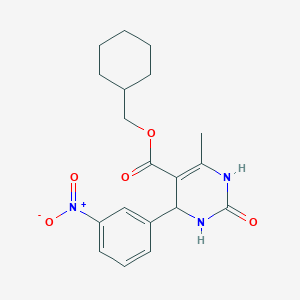
![N-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4927172.png)
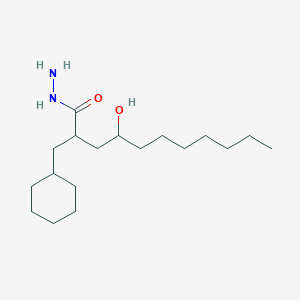
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)